![molecular formula C11H9FN2O B2499037 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol CAS No. 2138169-43-2](/img/structure/B2499037.png)

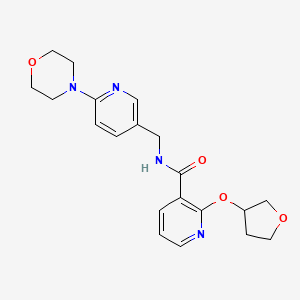

6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol and related compounds involves several steps, including the attachment of indole and tetramethyl tetrahydro-naphthalene groups to the benzimidazole ring. These compounds have been synthesized to explore their potential as antioxidants, showcasing superoxide anion scavenging activity better than superoxide dismutase (SOD) in some cases (Ateş-Alagöz, Kuş, & Çoban, 2005).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with fluoro and methyl substitutions, exhibits variations in planarity and the ability to form hydrogen bonding patterns. These structural characteristics are crucial for their interaction with biological targets and their overall chemical behavior. The deviations in planarity and the presence of hydrogen bonds significantly influence their chemical properties and interactions (Hranjec et al., 2010).

Chemical Reactions and Properties

Fluoroimidazoles, including derivatives like 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol, have been studied for their reactivity and potential as antiviral agents. Their interaction with nucleophiles and the ability to undergo nucleophilic aromatic substitution reactions highlight their versatile chemical properties and potential for further chemical modifications (De Cercq & Luczak, 1975).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. These compounds exhibit strong fluorescence emissions, which vary with their specific structural modifications. Thermogravimetric analysis and cyclic voltammetry studies provide insights into their stability and electrochemical properties, contributing to a comprehensive understanding of their physical characteristics (Subrayan & Rasmussen, 1997).

Chemical Properties Analysis

The chemical properties of 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol derivatives are characterized by their interactions with other molecules and their reactions under various conditions. Their ability to participate in hydrogen bonding and their reactivity towards different nucleophiles underpin their utility in synthesizing novel compounds with potential biological activities. The versatility in their chemical reactions enables the exploration of these compounds for various applications, excluding those related to pharmacological uses (Saeed et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol has been investigated for its antioxidant properties. A study by Ateş-Alagöz et al. (2005) synthesized derivatives of this compound and tested them for in vitro antioxidant activity. The findings revealed that these compounds exhibited significant superoxide anion scavenging activity, with certain derivatives showing stronger inhibitory effects on superoxide anion formation compared to superoxide dismutase (SOD) (Ateş-Alagöz, Kuş, & Çoban, 2005).

Anticancer Activity

The compound has also been evaluated for its potential in cancer treatment. Galayev et al. (2015) synthesized 7-hydroxy-8-methyl-coumarins with indole and other moieties, including 6-fluoro-1H-indol-2-yl. One of these compounds demonstrated high antimitotic activity and sensitivity towards Non-Small Cell Lung Cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of related benzimidazole derivatives. Hranjec et al. (2010) described the synthesis and biological evaluation of new benzimidazole derivatives, including non-fused fluoro derivatives. These compounds exhibited planar aromatic surfaces capable of intercalating into double-stranded DNA, and they showed pronounced antiproliferative activity on various tumor cell lines (Hranjec, Pavlović, Marjanović, Kralj, & Karminski-Zamola, 2010).

Development of Radiotracers

The compound has been explored in the field of radiotracer development. Ohkubo et al. (2021) investigated the automated radiosynthesis of radiotracers, including those containing 3-fluoro-2-hydroxypropyl moieties. These radiotracers are used for imaging various pathologies, demonstrating the utility of fluorinated compounds in diagnostic imaging (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).

Eigenschaften

IUPAC Name |

6-fluoro-4-methylimidazo[1,2-a]indol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-11(15)8-6-7(12)2-3-9(8)14-5-4-13-10(11)14/h2-6,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQGIZZPRCHVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)F)N3C1=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)